molecular formula C23H23N3O3 B2617296 N-(4-(4-(quinolin-8-yloxy)piperidine-1-carbonyl)phenyl)acetamide CAS No. 2034432-20-5

N-(4-(4-(quinolin-8-yloxy)piperidine-1-carbonyl)phenyl)acetamide

Cat. No.: B2617296
CAS No.: 2034432-20-5
M. Wt: 389.455
InChI Key: HCCGPJKSUZQIIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(4-(Quinolin-8-yloxy)piperidine-1-carbonyl)phenyl)acetamide is a synthetic compound designed for biochemical research. It features a piperidine core linked to a quinoline moiety and a phenylacetamide group, a structure of significant interest in medicinal chemistry for its potential to interact with biological targets such as enzymes and receptors . Compounds with this quinoline-piperidine backbone have been identified as potent and selective inhibitors of Fatty Acid Amide Hydrolase (FAAH), a key enzyme in the endocannabinoid signaling pathway . By inhibiting FAAH, this class of compounds can lead to the accumulation of endogenous signaling lipids like anandamide, which activates cannabinoid receptors and may produce various physiological effects, including modulatory effects on pain . This makes it a valuable tool for researchers investigating the endocannabinoid system. The established synthesis for analogous compounds involves creating a quinoline-piperidine ether linkage via nucleophilic aromatic substitution, followed by carboxamide formation through coupling with an appropriate carbonyl donor, such as an activated acetamide derivative . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[4-(4-quinolin-8-yloxypiperidine-1-carbonyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O3/c1-16(27)25-19-9-7-18(8-10-19)23(28)26-14-11-20(12-15-26)29-21-6-2-4-17-5-3-13-24-22(17)21/h2-10,13,20H,11-12,14-15H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCCGPJKSUZQIIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)N2CCC(CC2)OC3=CC=CC4=C3N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(4-(quinolin-8-yloxy)piperidine-1-carbonyl)phenyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of Quinoline Derivative: The quinoline moiety can be synthesized through various methods such as the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Piperidine Derivative Synthesis: The piperidine ring can be introduced through the hydrogenation of pyridine derivatives or by cyclization reactions involving appropriate precursors.

    Coupling Reaction: The quinoline derivative is then coupled with the piperidine derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Acetylation: The final step involves the acetylation of the coupled product using acetic anhydride or acetyl chloride to yield this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(4-(4-(quinolin-8-yloxy)piperidine-1-carbonyl)phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The quinoline moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: The nitro groups, if present, can be reduced to amines using hydrogenation or metal hydrides.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring, using reagents like sodium hydride or organolithium compounds.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Bases: Sodium hydride, triethylamine.

    Coupling Reagents: EDCI, DCC (dicyclohexylcarbodiimide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the quinoline moiety can yield quinoline N-oxides, while reduction of nitro groups can yield corresponding amines.

Scientific Research Applications

N-(4-(4-(quinolin-8-yloxy)piperidine-1-carbonyl)phenyl)acetamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Biological Studies: The compound is used in studies to understand its effects on cellular processes and its potential as a drug candidate.

    Chemical Biology: It serves as a tool compound to study the mechanisms of action of quinoline-based drugs.

    Industrial Applications:

Mechanism of Action

The mechanism of action of N-(4-(4-(quinolin-8-yloxy)piperidine-1-carbonyl)phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline moiety is known to intercalate with DNA, inhibiting the activity of topoisomerases, which are essential for DNA replication and transcription. Additionally, the piperidine ring can enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Table 1: Key Structural and Pharmacological Comparisons

Compound Name (Structure) Molecular Formula Key Features Pharmacological Activity Reference
Target Compound C₂₃H₂₁N₃O₃ Quinoline-8-yloxy, piperidine, acetamide Hypothesized: Anti-inflammatory, kinase inhibition (inferred from structural analogs) -
N-(4-(piperazin-1-ylsulfonyl)phenyl)acetamide (37) C₁₂H₁₇N₃O₃S Piperazine, sulfonamide, acetamide Anti-hypernociceptive (inflammatory pain)
Paracetamol (N-(4-hydroxyphenyl)acetamide) C₈H₉NO₂ Phenol, acetamide Analgesic, antipyretic
N-[4-(Methoxymethyl)-4-piperidinyl]-N-phenylpropanamide C₁₆H₂₄N₂O₂ Piperidine, methoxymethyl, propanamide Pharmaceutical intermediate (no reported bioactivity)
N-(3-cyano-7-(1-methylpiperidin-4-yl-oxy)quinolin-6-yl)-2-(piperidin-4-ylidene)acetamide C₂₇H₂₈N₆O₂ Quinoline, piperidine, cyano, acetamide Kinase inhibition (hypothesized)

Pharmacological Insights

Analgesic and Anti-inflammatory Activity

  • Paracetamol (): The simplest acetamide derivative, lacking complex substituents, acts via COX-2 inhibition and TRPV1 modulation. Its activity is overshadowed by Compound 37 (), which incorporates a piperazine-sulfonamide group, enhancing anti-hypernociceptive efficacy in inflammatory pain models .

Kinase Inhibition Potential

  • Quinoline-Piperidine Derivatives (): Compounds with cyano and piperidine-oxy groups (e.g., N-(3-cyano-7-(1-methylpiperidin-4-yl-oxy)quinolin-6-yl)-2-(piperidin-4-ylidene)acetamide) are designed for kinase inhibition. The target compound’s quinoline-8-yloxy group could similarly target ATP-binding pockets in kinases .

Physicochemical Properties

Table 2: Solubility and Polarity Comparisons

Compound Polar Surface Area (PSA, Ų) LogP (Predicted) Key Solubility Influencers
Target Compound ~90 ~3.5 Quinoline (lipophilic), acetamide (polar)
N-(4-Nitrophenyl)acetamide 72.24 1.8 Nitro group (polar, electron-withdrawing)
Paracetamol 49.3 0.5 Phenol (polar), acetamide
  • The target compound’s higher PSA (~90 Ų) compared to paracetamol suggests reduced membrane permeability but improved solubility in polar solvents.

Biological Activity

N-(4-(4-(quinolin-8-yloxy)piperidine-1-carbonyl)phenyl)acetamide is a synthetic compound that belongs to the class of quinoline derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article provides a detailed overview of the biological activity associated with this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a quinoline moiety linked to a piperidine ring, which is known for its diverse biological activities. The structural composition allows for interactions with various biological targets, making it a candidate for therapeutic applications.

The biological activity of this compound primarily involves:

  • Anticancer Activity : Preliminary studies suggest that this compound exhibits significant antiproliferative effects against various cancer cell lines. The mechanism may involve the inhibition of tubulin polymerization, similar to other quinoline derivatives, which disrupts mitotic processes in cancer cells .
  • Cholinesterase Inhibition : The piperidine component of the molecule is associated with cholinesterase inhibition, which can be beneficial in treating neurodegenerative diseases such as Alzheimer's disease. Compounds with similar structures have shown dual inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications in the quinoline and piperidine moieties can significantly influence the biological activity of the compound. For instance:

  • Substituents on the Quinoline Ring : Variations in substituents can enhance anticancer potency or alter the selectivity towards cholinesterase enzymes.
  • Piperidine Modifications : Altering the piperidine structure can improve blood-brain barrier permeability, enhancing neuroprotective effects .

Anticancer Activity

A study evaluated several derivatives of quinoline compounds, including this compound, against various cancer cell lines. The results indicated:

CompoundCell LineIC50 (μM)
Compound ACOLO205 (Colorectal adenocarcinoma)0.32
Compound BH460 (Non-small-cell lung cancer)0.89
This compoundHep3B (Liver cancer)TBD

These findings suggest that this compound may possess potent anticancer properties, warranting further investigation into its efficacy and safety profiles .

Neuropharmacological Studies

In another study focusing on neuropharmacological properties, compounds similar to this compound demonstrated significant inhibition of AChE and BuChE, suggesting potential applications in Alzheimer's disease treatment. The structural modifications led to improved selectivity and potency against these enzymes .

Q & A

Basic: What are the key challenges in synthesizing N-(4-(4-(quinolin-8-yloxy)piperidine-1-carbonyl)phenyl)acetamide, and how can purification be optimized?

Answer:
Synthesis of this compound involves multi-step reactions, including coupling quinoline-8-ol with piperidine derivatives and subsequent carbonyl-phenylacetamide functionalization. Critical challenges include:

  • Reactivity control : Piperidine and quinoline moieties require precise stoichiometry to avoid side reactions (e.g., over-alkylation) .
  • Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate to dichloromethane/methanol) is recommended. Confirm purity via HPLC (>95%) and structural integrity via 1H^1H-NMR (e.g., quinoline aromatic protons at δ 8.5–9.0 ppm) .

Advanced: How can researchers identify the primary pharmacological targets of this compound using radioligand binding assays?

Answer:

  • Receptor profiling : Screen against panels of GPCRs, ion channels (e.g., sodium channels), and kinases. For example, similar acetamide derivatives (e.g., Compound H in ) inhibit tetrodotoxin-sensitive sodium channels (IC50_{50} < 100 nM) .
  • Competitive binding assays : Use 3H^3H-labeled ligands (e.g., 3H^3H-PSB-298 for adenosine receptors) to quantify displacement efficacy. Include positive controls (e.g., known sodium channel blockers) to validate assay conditions .

Basic: What analytical techniques are essential for characterizing this compound’s structural and chemical properties?

Answer:

  • NMR spectroscopy : Confirm piperidine ring conformation (e.g., axial/equatorial protons) and acetamide carbonyl resonance (δ ~168 ppm in 13C^{13}C-NMR) .
  • Mass spectrometry (HRMS) : Verify molecular ion [M+H]+^+ with <2 ppm error (e.g., C27_{27}H26_{26}N3_3O3_3 requires m/z 440.1971) .
  • HPLC-PDA : Monitor purity using C18 columns (λ = 254 nm) and gradient elution (acetonitrile/water + 0.1% TFA) .

Advanced: How do structural modifications (e.g., quinoline substitution) impact structure-activity relationships (SAR) in related acetamide derivatives?

Answer:

  • Quinoline-8-yloxy group : Critical for sodium channel inhibition. Replacement with benzothiazole (e.g., ) reduces potency by >10-fold .
  • Piperidine modifications : N-acylation (e.g., acetyl vs. benzoyl) affects bioavailability. For example, acetyl derivatives show improved CNS penetration in rodent models .
  • Phenylacetamide substituents : Electron-withdrawing groups (e.g., -CF3_3) enhance metabolic stability but may reduce solubility .

Basic: What in vivo models are appropriate for evaluating this compound’s efficacy in inflammatory pain?

Answer:

  • Formalin test : Measure licking/biting behavior in rodents after intraplantar formalin injection. Dose-dependent inhibition of Phase II (inflammatory) responses indicates efficacy .
  • CFA-induced hyperalgesia : Administer complete Freund’s adjuvant (CFA) to induce chronic inflammation. Use von Frey filaments to assess mechanical allodynia reduction (e.g., ED50_{50} < 10 mg/kg) .

Advanced: How can researchers resolve contradictions between in vitro potency and in vivo efficacy data?

Answer:

  • Pharmacokinetic profiling : Measure plasma/tissue concentrations via LC-MS/MS to confirm bioavailability. Low brain penetration (e.g., logP >3) may explain poor in vivo activity despite high in vitro potency .
  • Metabolite identification : Use hepatic microsomes to detect active metabolites (e.g., N-dealkylation products) that contribute to efficacy .

Advanced: What strategies improve selectivity against off-target receptors (e.g., adenosine A2B_{2B}2B​)?

Answer:

  • Molecular docking : Model interactions with A2B_{2B} receptors (PDB: 5G53) to identify steric clashes. Modify the piperidine carbonyl group to reduce hydrogen bonding with Thr94^{94} .
  • Functional assays : Test cAMP accumulation in HEK293 cells expressing A2B_{2B} receptors. Selectivity ratios >100-fold over related receptors (A1_{1}, A2A_{2A}) are ideal .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.